7-Isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one
Description
7-Isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one is a polycyclic heterocyclic compound characterized by a fused fluorenone core modified with sulfur (thia) and nitrogen (triaza) atoms. Its structure includes a hexahydro ring system, an isopropyl group at position 7, a phenyl substituent at position 3, and a thioxo moiety at position 2.
Properties
IUPAC Name |
cycloheptene-1-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-8-5-3-1-2-4-6-8/h5,7H,1-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXBZUGAKSVCJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=C(CC1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6140-67-6 | |
| Record name | 1-Cycloheptene-1-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6140-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound.
Mode of Action
Compounds with similar structures have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with its targets to induce a range of biochemical changes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by similar compounds, it is likely that this compound affects multiple pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects.
Biological Activity
7-Isopropyl-3-phenyl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-9-thia-1,3,7-triaza-fluoren-4-one (CAS No. 18741-24-7) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly its pharmacological effects and mechanisms of action.
The molecular formula for this compound is C14H10N2OS with a molecular weight of 254.31 g/mol. It features a thioxo group and a complex polycyclic structure that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H10N2OS |
| Molecular Weight | 254.31 g/mol |
| CAS Number | 18741-24-7 |
Anticancer Properties
Research indicates that compounds similar to 7-Isopropyl-3-phenyl-2-thioxo have shown promising anticancer activity. For instance, studies on related thioxo compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
-
Cytotoxicity Studies : A study evaluated the cytotoxic effects of various thioxo derivatives on cancer cell lines including HeLa and A549. It was found that modifications in the structure significantly influenced their efficacy.
- HeLa Cells : IC50 values were reported to be around 18 µM for effective analogs.
- A549 Cells : Similar activities were observed with IC50 values near 26 µM.
PDE Inhibition
Recent investigations have identified that this compound acts as a phosphodiesterase type 7 (PDE7) inhibitor. PDE inhibitors are known for their role in various signaling pathways and therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD).
The exact mechanism by which 7-Isopropyl-3-phenyl-2-thioxo exerts its biological effects is still under investigation. However, it is hypothesized that:
- Inhibition of PDE Enzymes : By inhibiting PDE7, the compound may increase intracellular levels of cyclic AMP (cAMP), leading to enhanced signaling pathways that promote apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of thioxo compounds similar to the target compound:
- Study on Thioxo Derivatives : A comprehensive analysis of various thioxo derivatives indicated that modifications at specific positions significantly enhance anticancer activity. For instance, substituting different groups on the phenyl ring altered the cytotoxic profile substantially.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed rapid metabolism in vivo, suggesting that while initial efficacy may be high, bioavailability could limit therapeutic potential.
Comparison with Similar Compounds
Key Observations :
- Pyridine/thiophene-containing analogs may exhibit stronger binding to metal ions or aromatic receptors than the phenyl/isopropyl-substituted target compound.
Research Findings
Substituent Impact : Electron-deficient groups (e.g., bromine) in analogs enhance stability under acidic conditions but may hinder solubility. The target compound’s isopropyl group could improve cell membrane permeability .
Core Structure Influence: The benzoimidazotriazol core in compounds allows for planar aromaticity, favoring intercalation with biomolecules. In contrast, the target compound’s partially saturated fluorenone core may confer conformational flexibility, altering target selectivity .
Synthetic Scalability : The shared use of Procedure C at 40°C suggests scalability for analogs, but the target compound’s synthesis may require optimization for ring saturation and sulfur incorporation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
